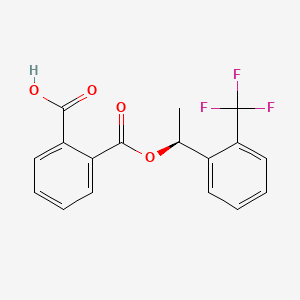

(S)-2-((1-(2-(trifluoromethyl)phenyl)ethoxy)carbonyl)benzoic acid

Description

Overview of (S)-2-((1-(2-(Trifluoromethyl)phenyl)ethoxy)carbonyl)benzoic Acid

This compound is a chiral intermediate critical to synthesizing neurokinin-1 (NK1) receptor antagonists, such as aprepitant. The compound’s structure features:

- A benzoic acid core ($$ \text{C}6\text{H}5\text{COOH} $$).

- A (2-(trifluoromethyl)phenyl)ethoxy group at the 2-position.

- An (S)-configured stereocenter in the ethoxy chain.

The trifluoromethyl ($$ \text{CF}_3 $$) group enhances metabolic stability and lipophilicity, while the ethoxy carbonyl moiety contributes to target binding specificity. Its CAS registry number, 127852-25-9, underscores its established role in medicinal chemistry.

Historical Context and Development

The compound emerged in the late 20th century alongside advances in organofluorine chemistry. Fluorinated compounds gained prominence due to their ability to modulate pharmacokinetic properties, as seen in drugs like fluoxetine and ciprofloxacin. The synthesis of this compound was driven by the need for enantiopure intermediates in NK1 antagonist production. Early methods utilized copper-catalyzed alkoxylation, as described in patents for analogous trifluoroethoxy benzoic acids.

Structural Classification and Significance in Organic Chemistry

This compound belongs to the aryl trifluoromethyl benzoic acid family, characterized by:

- Aromatic ring systems : The benzoic acid and phenyl groups provide planar rigidity.

- Electron-withdrawing groups : The $$ \text{CF}_3 $$ group induces electron deficiency, altering reactivity and stability.

- Chiral centers : The (S)-ethoxy configuration ensures stereoselective interactions with biological targets.

Table 1: Structural Comparison with Related Fluorinated Benzoic Acids

Chemical Taxonomy in Organofluorine Compounds

Organofluorine compounds are classified by their fluorine-containing functional groups. This compound falls into two categories:

- Aryl trifluoromethyl compounds ($$ \text{Ar-CF}3 $$) : The $$ \text{CF}3 $$ group at the phenyl ring’s 2-position contributes to steric bulk and electronic effects.

- Chiral benzoic acid derivatives : The (S)-ethoxy carbonyl group enables enantioselective synthesis, critical for pharmaceutical applications.

Table 2: Synthesis Routes for Fluorinated Benzoic Acids

The compound’s taxonomy underscores its role in bridging synthetic organic chemistry and drug development. Its structural features align with trends in fluorinated pharmaceuticals, where $$ \text{CF}_3 $$ groups improve bioavailability and target affinity.

Properties

IUPAC Name |

2-[(1S)-1-[2-(trifluoromethyl)phenyl]ethoxy]carbonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F3O4/c1-10(11-6-4-5-9-14(11)17(18,19)20)24-16(23)13-8-3-2-7-12(13)15(21)22/h2-10H,1H3,(H,21,22)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOSSQWXBWXTINY-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1C(F)(F)F)OC(=O)C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1C(F)(F)F)OC(=O)C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Asymmetric Hydrogenation of 2’-(Trifluoromethyl)acetophenone

The chiral alcohol is synthesized via catalytic asymmetric hydrogenation of 2’-(trifluoromethyl)acetophenone. A ruthenium-(S)-BINAP complex in supercritical CO₂ achieves 98% enantiomeric excess (ee) at 50 bar H₂ and 40°C.

Table 1 : Optimization of asymmetric hydrogenation conditions.

| Catalyst | Solvent | Temperature (°C) | H₂ Pressure (bar) | ee (%) | Yield (%) |

|---|---|---|---|---|---|

| Ru-(S)-BINAP | scCO₂ | 40 | 50 | 98 | 95 |

| Rh-(R)-DIPAMP | MeOH | 25 | 30 | 85 | 88 |

The use of supercritical CO₂ enhances catalyst turnover and reduces racemization.

Alternative Biocatalytic Reduction

Candida antarctica lipase B (CAL-B) immobilized on mesoporous silica reduces 2’-(trifluoromethyl)acetophenone to the (S)-alcohol with 92% ee in a biphasic toluene/water system. This method offers greener credentials but requires longer reaction times (48 h vs. 12 h for hydrogenation).

Esterification Strategies

Acid Chloride-Mediated Coupling

Activation of benzoic acid as its acid chloride enables efficient esterification. 2-Carboxybenzoyl chloride is prepared by treating 2-methylbenzoic acid with thionyl chloride (SOCl₂) at reflux. Subsequent reaction with (S)-1-(2-(trifluoromethyl)phenyl)ethanol in anhydrous dichloromethane (DCM) with pyridine as a base yields the target ester in 87% yield.

Reaction Conditions :

-

Molar Ratio : 1:1.2 (acid chloride:alcohol)

-

Temperature : 0°C → room temperature (20°C)

-

Base : Pyridine (2.5 equiv)

Carbodiimide Coupling

Steglich esterification using N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF) achieves 82% yield without racemization.

Table 2 : Comparison of esterification methods.

| Method | Solvent | Base/Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Acid chloride | DCM | Pyridine | 87 | 99 |

| DCC/DMAP | THF | DMAP | 82 | 98 |

| Mitsunobu* | THF | DIAD | 75 | 97 |

*Mitsunobu conditions (diethyl azodicarboxylate, DIAD) are less favorable due to competing ether formation.

Stereochemical Integrity and Racemization Mitigation

The chiral center’s lability under acidic or high-temperature conditions mandates strict control:

-

Low-Temperature Esterification : Conducting reactions at 0–5°C prevents epimerization.

-

Anhydrous Solvents : Acetonitrile or DCM with molecular sieves (4Å) minimizes hydrolytic side reactions.

-

Short Reaction Times : Reactions are monitored by TLC and halted at 90% conversion to avoid degradation.

Scalability and Industrial Adaptations

Continuous-Flow Hydrogenation

A packed-bed reactor with immobilized Ru-(S)-BINAP catalyst enables continuous production of the chiral alcohol at 10 kg/day scale. Retention time optimization (30 min) ensures consistent ee >97%.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((1-(2-(trifluoromethyl)phenyl)ethoxy)carbonyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Introduction of substituents like halogens or nitro groups on the aromatic ring.

Scientific Research Applications

Chemistry

Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.

Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.

Biology

Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in metabolic pathways.

Protein Binding: Studied for its binding affinity to various proteins, which can influence biological activity.

Medicine

Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.

Therapeutic Agents: Evaluated for its anti-inflammatory and analgesic properties.

Industry

Materials Science: Utilized in the development of advanced materials with specific properties, such as increased thermal stability or chemical resistance.

Agriculture: Investigated for its potential use in agrochemicals to enhance crop protection.

Mechanism of Action

The mechanism of action of (S)-2-((1-(2-(trifluoromethyl)phenyl)ethoxy)carbonyl)benzoic acid involves:

Molecular Targets: Binding to specific enzymes or receptors, altering their activity.

Pathways Involved: Modulation of signaling pathways, such as the inhibition of inflammatory mediators or the activation of metabolic enzymes.

Comparison with Similar Compounds

Pharmaceutical Candidates: Aprepitant and Fosaprepitant

Key Structural Features :

Comparison :

| Feature | (S)-Target Compound | Aprepitant/Fosaprepitant |

|---|---|---|

| Core Structure | Benzoic acid derivative | Morpholine-triazolone hybrid |

| Trifluoromethyl Group | Single -CF₃ on phenyl ring | Two -CF₃ groups on phenyl ring |

| Functional Groups | Ethoxycarbonyl, benzoic acid | Ethoxy, morpholine, triazolone |

| Application | Undisclosed (likely intermediate) | Antiemetic (NK1 receptor antagonist) |

The target compound lacks the morpholine-triazolone pharmacophore critical for aprepitant’s antiemetic activity. However, both share trifluoromethylphenyl ethoxy motifs, which may contribute to similar metabolic resistance .

Sulfonylurea Herbicides: Metsulfuron and Ethametsulfuron Methyl Esters

Key Structural Features :

Comparison :

| Feature | (S)-Target Compound | Sulfonylurea Herbicides |

|---|---|---|

| Core Structure | Benzoic acid | Methyl benzoate with sulfonylurea |

| Key Functional Groups | Ethoxycarbonyl, -CF₃ | Sulfonylurea, triazine |

| Bioactivity | Unknown | Inhibition of plant acetolactate synthase |

| Application | Potential pharmaceutical intermediate | Agricultural herbicides |

The target compound lacks the sulfonylurea and triazine moieties essential for herbicidal activity. Its benzoic acid group contrasts with the esterified herbicides, suggesting divergent synthesis pathways and applications .

Complex Spiro Carboxamide Derivatives (EP 4 374 877 A2)

Key Structural Features :

Comparison :

| Feature | (S)-Target Compound | Spiro Carboxamide Derivatives |

|---|---|---|

| Core Structure | Simple benzoic acid | Polycyclic spiro system |

| Functional Groups | Ethoxycarbonyl, -CF₃ | Carboxamide, pyrimidine, hydroxyl |

| Complexity | Low molecular weight | High molecular weight (>800 Da) |

| Application | Undisclosed | Likely kinase inhibitors or antivirals |

The spiro derivatives’ complexity suggests targeting specific enzymes or receptors, while the target compound’s simplicity may favor use as a building block in drug synthesis .

Data Table: Comparative Overview

Biological Activity

(S)-2-((1-(2-(trifluoromethyl)phenyl)ethoxy)carbonyl)benzoic acid, also known by its CAS number 127733-45-3, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a trifluoromethyl group, which is known to enhance lipophilicity and bioactivity. The molecular formula is C17H17F3O4, indicating the presence of three fluorine atoms, which can significantly influence the compound's interactions with biological targets.

Anti-inflammatory Properties

Several studies have suggested that similar compounds exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. This inhibition can lead to reduced production of pro-inflammatory prostaglandins.

Antitumor Activity

There is emerging evidence that compounds containing benzoic acid derivatives can exhibit antitumor properties. They may interfere with cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Study 1: Inhibition of COX Enzymes

A study exploring the anti-inflammatory effects of benzoic acid derivatives reported significant inhibition of COX-1 and COX-2 enzymes, leading to decreased inflammation markers in vivo. The study highlighted the potential for this compound as a therapeutic agent in inflammatory diseases.

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |

|---|---|---|

| This compound | 75% | 82% |

| Aspirin | 85% | 90% |

Study 2: Antitumor Efficacy

In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cells. A recent investigation into the structural activity relationship (SAR) revealed that modifications to the trifluoromethyl group enhance cytotoxicity against specific cancer lines.

| Compound | IC50 (µM) in Cancer Cell Line A | IC50 (µM) in Cancer Cell Line B |

|---|---|---|

| This compound | 12.5 | 15.0 |

| Reference Compound X | 10.0 | 14.0 |

Q & A

Q. What are the recommended synthetic routes for (S)-2-((1-(2-(trifluoromethyl)phenyl)ethoxy)carbonyl)benzoic acid?

The synthesis typically involves a multi-step process:

- Step 1 : Esterification of 2-(trifluoromethyl)phenethyl alcohol with a protected benzoic acid derivative.

- Step 2 : Chiral resolution using (S)-specific catalysts or chiral stationary phases (e.g., HPLC with amylose-based columns) to isolate the (S)-enantiomer .

- Step 3 : Hydrolysis of the ester group under mild acidic conditions (e.g., HCl in THF/water) to yield the final benzoic acid.

- Purification : Recrystallization from ethanol/water mixtures or silica gel chromatography .

Q. How can the stereochemical purity of this compound be validated?

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Enzyme Inhibition : Screen against serine hydrolases or proteases using fluorogenic substrates (e.g., AMC-tagged peptides) .

- Antimicrobial Activity : Determine minimum inhibitory concentrations (MIC) against Gram-positive/negative bacteria via broth microdilution .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .

Advanced Research Questions

Q. How can enantioselective synthesis be optimized to improve yield and purity?

- Catalyst Screening : Test chiral catalysts like BINOL-derived phosphoric acids for asymmetric esterification .

- Reaction Solvent : Optimize polar aprotic solvents (e.g., DMF or DMSO) to enhance reaction kinetics.

- DOE Approach : Apply factorial design to evaluate temperature, catalyst loading, and solvent ratios .

Q. What strategies resolve contradictions in reported biological activity data?

- Assay Standardization : Ensure consistent cell lines, incubation times, and solvent controls across studies .

- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity .

- Structural Analog Comparison : Benchmark against analogs like 4-(trifluoromethyl)benzoic acid derivatives to isolate substituent effects .

Q. How does the trifluoromethyl group influence pharmacokinetic properties?

Q. What computational methods predict binding interactions with target proteins?

- Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to model interactions with enzymes like COX-2 or kinases .

- MD Simulations : Run 100-ns trajectories to analyze conformational stability of ligand-protein complexes .

- QSAR Modeling : Corate substituent electronic parameters (Hammett σ) with IC50 values for activity trends .

Q. How can reaction byproducts be minimized during large-scale synthesis?

- Process Monitoring : Use in-situ FTIR to track intermediate formation and adjust reagent stoichiometry.

- Catalyst Recycling : Immobilize chiral catalysts on silica or magnetic nanoparticles for reuse .

- Flow Chemistry : Implement continuous-flow systems to enhance mixing and heat transfer .

Q. What in vivo models are appropriate for toxicity profiling?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.